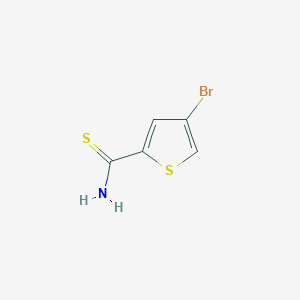

4-Bromothiophene-2-carbothioamide

Description

Significance of Thiophene (B33073) and Carbothioamide Moieties in Contemporary Organic Chemistry

The thiophene and carbothioamide components of 4-Bromothiophene-2-carbothioamide are both independently significant in the field of organic chemistry, particularly in the design and synthesis of new functional molecules.

Role of Thiophene Heterocycles in Medicinal Chemistry and Synthetic Strategies

Thiophene is a five-membered, sulfur-containing aromatic heterocycle that is considered a privileged scaffold in medicinal chemistry due to its diverse biological activities. nih.gov Its structural similarity to benzene (B151609) allows it to act as a bioisostere, meaning it can often replace a benzene ring in a drug molecule without significantly altering its biological activity. cognizancejournal.comslideshare.net This property is valuable for modifying the physicochemical properties of a compound, such as solubility and metabolism, which can lead to improved drug-receptor interactions. nih.gov

Thiophene derivatives have demonstrated a wide range of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. researchgate.netnih.gov This has led to their incorporation into numerous commercially available drugs. nih.govrsc.org From a synthetic perspective, thiophenes are versatile building blocks. nih.gov Various synthetic methodologies, from traditional methods like the Gewald reaction to modern techniques such as microwave-assisted synthesis, have been developed to create a diverse library of thiophene derivatives. nih.govresearchgate.net

Importance of the Carbothioamide Functional Group in Molecular Design and Transformations

The carbothioamide group, also known as a thioamide, is a functional group that serves as a key building block in organic synthesis and drug design. nih.gov It is an isostere of the amide group, meaning it has a similar size and electronic properties, but the substitution of the oxygen atom with a sulfur atom imparts unique characteristics. tandfonline.com

Thioamides are more reactive than their amide counterparts and can serve as intermediates in the synthesis of various heterocyclic compounds. nih.govnih.gov In medicinal chemistry, the incorporation of a thioamide group can enhance the metabolic stability of a molecule and improve its pharmacokinetic profile. nih.govresearchgate.net Thioamide-containing compounds have shown a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral effects. researchgate.net

Structural Attributes and Their Implications for Reactivity and Research Potential

The specific arrangement of the thiophene ring, carbothioamide group, and bromine atom in this compound gives rise to its distinct chemical properties and research potential.

Unique Contributions of the Bromine Atom at the 4-Position

The presence of a bromine atom at the 4-position of the thiophene ring significantly influences the molecule's reactivity. Thiophene itself is highly reactive towards electrophilic substitution, even more so than benzene. wikipedia.org Halogenation of thiophene occurs readily, and the position of the halogen can direct further reactions. iust.ac.ir

The bromine atom is an electron-withdrawing group, which can affect the electron density of the thiophene ring and influence its reactivity in substitution and coupling reactions. This makes the bromine atom a useful handle for further functionalization of the molecule, allowing for the synthesis of more complex derivatives through reactions like Suzuki or Stille coupling.

The Thioamide Functionality and Its Influence on Compound Behavior

The thioamide group in this compound plays a crucial role in its chemical behavior. The presence of the sulfur atom makes the thioamide group a better hydrogen bond donor compared to an amide, which can influence intermolecular interactions and crystal packing. nih.gov This functionality can also act as a chelating agent, binding to metal ions, which can be a valuable property in various applications. tandfonline.com

Furthermore, the thioamide group can participate in various chemical transformations, serving as a precursor for the synthesis of other heterocyclic systems. nih.gov Its unique reactivity and electronic properties make it a key component in the design of novel compounds with specific biological or material science applications.

Current Research Landscape and Gaps for this compound

Current research on thiophene and carbothioamide derivatives is extensive, with a focus on developing new therapeutic agents and functional materials. nih.govresearchgate.net Studies on thiophene carboxamides, which are structurally similar to this compound, have shown promising results in areas like cancer research. mdpi.com For instance, certain thiophene carboxamide derivatives have demonstrated antiproliferative activity against various cancer cell lines. mdpi.com

However, specific research focusing solely on this compound appears to be more limited. While the individual components of the molecule are well-studied, there is a gap in the literature regarding the comprehensive investigation of this particular compound's synthesis, reactivity, and potential applications. Further research is needed to fully elucidate its chemical properties and explore its potential in areas such as medicinal chemistry, materials science, and organic synthesis.

Structure

3D Structure

Properties

IUPAC Name |

4-bromothiophene-2-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNS2/c6-3-1-4(5(7)8)9-2-3/h1-2H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCTSBNPWZRWXBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1Br)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Transformations

Established Synthetic Routes for 4-Bromothiophene-2-carbothioamide

The construction of this compound can be achieved through several strategic pathways, starting from various precursors. These methods range from direct conversions of carboxylic acids to multi-step sequences involving palladium-catalyzed reactions.

Direct Synthesis Approaches from Precursor Carboxylic Acids

The first step is the activation of the carboxylic acid, for instance by converting it to an acyl chloride or using peptide coupling agents, followed by reaction with an ammonia (B1221849) source to form 4-bromothiophene-2-carboxamide. The subsequent and crucial step is the thionation of the amide. Reagents such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent are employed for this oxygen-sulfur exchange. Lawesson's reagent is often preferred due to its milder reaction conditions and higher yields. organic-chemistry.orgnih.gov

Palladium-Catalyzed Synthesis Strategies Involving Thiophene (B33073) Derivatives

While direct palladium-catalyzed synthesis of the entire this compound molecule is not a standard approach, palladium catalysis is instrumental in synthesizing key precursors. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, can be used to construct the substituted thiophene ring system, which can then be elaborated to the target carbothioamide.

For example, palladium-catalyzed reactions can be employed to introduce a cyano or an aldehyde group at the 2-position of a pre-brominated thiophene ring. These functional groups, present in precursors like 4-bromothiophene-2-carbonitrile (B101668) and 4-bromothiophene-2-carboxaldehyde, are readily converted to the carbothioamide moiety. nih.govsigmaaldrich.comnih.gov

Hydrolytic Pathways from Corresponding Esters or Amides

The conversion of the corresponding oxygen-containing analogues, specifically 4-bromothiophene-2-carboxamide, is a primary route to this compound. This transformation is not a hydrolytic pathway but rather a thionation reaction.

The thionation of amides is a well-established method for the synthesis of thioamides. numberanalytics.com Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide] is a highly effective thionating agent for this purpose. organic-chemistry.orgnih.govenamine.net The reaction typically involves heating the amide with Lawesson's reagent in an inert, high-boiling solvent such as toluene (B28343) or xylene. The mechanism involves a [2+2] cycloaddition of the carbonyl group to the P=S bond of the reagent, followed by cycloreversion to yield the thioamide and a stable phosphorus-oxygen byproduct. organic-chemistry.org

Another potential precursor is 4-bromothiophene-2-carbonitrile. The nitrile can be converted to the primary thioamide through reaction with hydrogen sulfide (B99878) or other sulfur-transfer reagents, often under basic conditions.

Table 1: Summary of Key Synthetic Transformations

| Starting Material | Reagent(s) | Product | Reaction Type |

| 4-Bromothiophene-2-carboxylic acid | 1. SOCl₂ or Coupling Agent, NH₃2. Lawesson's Reagent | This compound | Amidation then Thionation |

| 4-Bromothiophene-2-carboxamide | Lawesson's Reagent or P₄S₁₀ | This compound | Thionation |

| 4-Bromothiophene-2-carbonitrile | H₂S, Base | This compound | Thiolysis |

Optimization and Green Chemistry Considerations in Synthesis

In line with the principles of green chemistry, efforts are being made to develop more sustainable synthetic routes. harvard.edu For the synthesis of this compound and its intermediates, this includes the use of less hazardous solvents, minimizing waste, and improving energy efficiency.

One area of improvement is in the thionation step. Traditional thionation with Lawesson's reagent often requires high temperatures and aromatic hydrocarbon solvents. The development of fluorous analogues of Lawesson's reagent allows for easier product purification through fluorous solid-phase extraction, which can reduce solvent usage associated with column chromatography. organic-chemistry.org Microwave-assisted synthesis has also been shown to accelerate thionation reactions, leading to shorter reaction times and potentially lower energy consumption. nih.gov

In palladium-catalyzed reactions for precursor synthesis, green considerations involve the use of highly efficient catalysts to reduce metal loading, employing aqueous reaction media, and developing recoverable catalyst systems. organic-chemistry.orgmdpi.com

Functional Group Reactivity and Derivatization Strategies

The chemical structure of this compound contains two primary sites for further chemical modification: the bromine atom on the thiophene ring and the carbothioamide group.

Reactions at the Bromine Center

The bromine atom at the 4-position of the thiophene ring is a versatile handle for introducing molecular diversity through cross-coupling reactions. As an aryl bromide, it readily participates in palladium-catalyzed transformations.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming new carbon-carbon bonds by coupling the bromo-thiophene with an organoboron reagent, typically a boronic acid or a boronic ester. nih.govyoutube.com This reaction is tolerant of a wide range of functional groups and is carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base. nih.govyoutube.comnih.gov This allows for the synthesis of a variety of 4-arylthiophene-2-carbothioamide derivatives.

Heck-Mizoroki Coupling: The Heck reaction couples the bromo-thiophene with an alkene to form a new substituted alkene. organic-chemistry.orglibretexts.org This reaction is also catalyzed by a palladium complex and requires a base. mdpi.comliverpool.ac.ukthieme-connect.de It provides a direct method for the alkenylation of the thiophene ring.

Table 2: Examples of Palladium-Catalyzed Reactions at the Bromine Center

| Reaction Name | Coupling Partner | Typical Catalyst | Typical Base | Product Type |

| Suzuki-Miyaura Coupling | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Pd(OAc)₂ | K₂CO₃, K₃PO₄ | 4-Arylthiophene derivative |

| Heck-Mizoroki Coupling | Alkene (e.g., Styrene) | Pd(OAc)₂ | K₂CO₃, Et₃N | 4-Alkenylthiophene derivative |

Transformations Involving the Carbothioamide Group

The carbothioamide (thioamide) group is a versatile functional group that can participate in a variety of chemical transformations, serving as both a nucleophile and an electrophile precursor.

The sulfur atom of the carbothioamide group possesses lone pairs of electrons, rendering it nucleophilic. This allows for reactions with various electrophiles. For example, alkylation with alkyl halides can occur at the sulfur atom to form thioimidate intermediates. These intermediates can be valuable for further synthetic manipulations.

Condensation reactions with bifunctional reagents are a particularly powerful application of the thioamide's reactivity. For instance, reaction with α-haloketones can lead to the formation of thiazole (B1198619) rings, a common motif in medicinal chemistry. nih.gov

The carbothioamide group is an excellent precursor for the synthesis of a variety of sulfur-containing heterocycles. nih.govnih.gov Through cyclization reactions, the thioamide moiety can be incorporated into new ring systems. These transformations often involve an initial reaction at the sulfur atom followed by an intramolecular cyclization. The design of these reactions can lead to the formation of five-, six-, or even larger-membered heterocyclic rings. Thiophene-based rings are among the most widely used building blocks for the synthesis of sulfur-containing molecules. researchgate.net

The thioamide functional group can undergo both oxidation and reduction reactions. Oxidation can lead to various products, including disulfide-linked dimers or conversion to the corresponding amide or other sulfur-oxygen species, depending on the oxidant and reaction conditions. Conversely, reduction of the thioamide can yield amines. This redox chemistry further expands the synthetic utility of this compound, allowing for the interconversion of functional groups and the creation of new molecular scaffolds.

Mechanistic Investigations of Reaction Pathways

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes.

For palladium-catalyzed cross-coupling reactions, the mechanism is well-established and involves a Pd(0)/Pd(II) catalytic cycle. mdpi.com The reaction initiates with the oxidative addition of the C-Br bond to the Pd(0) catalyst, forming a Pd(II) intermediate. This is followed by transmetalation with the coupling partner and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst. mdpi.com In some cases, a five-membered palladacycle can act as a key intermediate. rsc.org

The mechanism of nucleophilic aromatic substitution on thiophene rings generally proceeds via a two-step addition-elimination pathway, forming a resonance-stabilized Meisenheimer intermediate. libretexts.orgnih.gov However, some studies suggest that concerted (cSNAr) mechanisms, where bond formation and bond breaking occur in a single step, may also be operative under certain conditions. nih.gov Computational studies have been instrumental in elucidating the finer details of these pathways. nih.gov

In the formation of heterocycles from the carbothioamide group, the mechanisms are highly dependent on the specific reagents and conditions employed. They often involve initial nucleophilic attack by the sulfur atom, followed by a series of condensation and cyclization steps.

Spectroscopic Characterization and Advanced Structural Analysis

Spectroscopic Techniques for Molecular Elucidation

Spectroscopy is a cornerstone of chemical analysis, providing detailed insight into molecular structure through the interaction of matter with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. By observing the magnetic properties of atomic nuclei, ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR reveals the structure of the carbon backbone.

As of the latest literature surveys, specific experimental ¹H NMR and ¹³C NMR data for 4-Bromothiophene-2-carbothioamide have not been reported in publicly available scientific journals or databases. Theoretical prediction of shifts would be possible but falls outside the scope of reporting established experimental findings.

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, which includes Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These vibrations are specific to the types of bonds present (e.g., C=S, N-H, C-H, C-S) and their environment, making it an excellent tool for functional group identification. sigmaaldrich.comiosrjournals.org IR spectroscopy measures the absorption of infrared radiation by a molecule, while Raman spectroscopy measures the inelastic scattering of monochromatic light. sigmaaldrich.comiosrjournals.org

Detailed experimental IR and Raman spectra for this compound are not available in the reviewed scientific literature. Analysis of related molecules, such as 2-thiophene carboxylic acid, shows characteristic C-S stretching vibrations in the range of 600-860 cm⁻¹, and C-C stretching modes between 1350 and 1530 cm⁻¹, which would be expected to be present in the target compound's spectrum. sigmaaldrich.com However, the characteristic vibrations of the carbothioamide group (-C(=S)NH₂) would be the defining feature, and these have not been experimentally documented for this specific molecule.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns.

While experimental mass spectra for this compound are not published, predicted data are available. uni.lu These predictions, based on the compound's structure, provide expected m/z values for the molecular ion and common adducts that would be observed in a mass spectrum. uni.lu

| Adduct | m/z (Mass/Charge Ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 221.90413 | 124.3 |

| [M+Na]⁺ | 243.88607 | 138.0 |

| [M-H]⁻ | 219.88957 | 130.9 |

| [M+NH₄]⁺ | 238.93067 | 148.5 |

| [M+K]⁺ | 259.86001 | 124.9 |

| [M]⁺ | 220.89630 | 142.4 |

Electronic Absorption Spectroscopy (UV-Vis)

Electronic Absorption Spectroscopy, commonly known as UV-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. Thiophene (B33073) and its derivatives are known to exhibit strong π-π* transitions. researchgate.netresearchgate.net

Specific experimental UV-Vis absorption spectra for this compound have not been documented in the available literature.

Crystallographic Studies for Three-Dimensional Structure Determination

Crystallographic techniques are essential for determining the exact three-dimensional arrangement of atoms in a solid, providing definitive information on bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction (XRD) Analysis

Single Crystal X-ray Diffraction (XRD) is the gold standard for molecular structure determination. By diffracting X-rays off a single crystal of a compound, a detailed electron density map can be generated, from which the atomic positions are resolved. This technique provides unambiguous proof of a molecule's structure and conformation in the solid state.

A search of crystallographic databases and the scientific literature indicates that a single crystal X-ray diffraction study for this compound has not been reported. Therefore, definitive data on its crystal system, space group, unit cell dimensions, and atomic coordinates are currently unavailable.

Analysis of Intramolecular Interactions (e.g., Hydrogen Bonding, Conformational Preferences)

The rotational barrier around the C2-C(S) bond determines the orientation of the carbothioamide group relative to the thiophene ring. Two primary planar conformations can be envisaged: one where the sulfur atom of the carbothioamide group is syn-periplanar to the sulfur atom of the thiophene ring, and another where it is anti-periplanar. The actual preferred conformation is a delicate balance of steric hindrance and electronic interactions. In related thiophene-2-carboxamide structures, the syn conformation is often favored due to the formation of an intramolecular hydrogen bond between the amide proton and the thiophene sulfur atom. However, the larger van der Waals radius of the sulfur atom in the carbothioamide group compared to an oxygen atom in a carboxamide might influence this preference.

Furthermore, intramolecular hydrogen bonding can occur between one of the hydrogen atoms of the amino group (-NH2) and the sulfur atom of the thiophene ring. This interaction, if present, would lead to the formation of a five-membered ring, which would significantly stabilize the planar conformation of the molecule. The likelihood and strength of such a hydrogen bond depend on the N-H···S distance and the C-S-N angle. Studies on similar heterocyclic carbothioamides have shown that such intramolecular hydrogen bonds are a common feature, influencing the planarity of the molecule and the electronic distribution within the conjugated system. The presence of the bromine atom at the 4-position is not expected to directly participate in intramolecular hydrogen bonding but will influence the electronic properties of the thiophene ring, which in turn can modulate the strength of any existing intramolecular interactions.

| Interaction Type | Donor | Acceptor | Potential for Stabilization |

| Intramolecular Hydrogen Bond | N-H (of -CSNH2) | S (of thiophene) | High |

| Conformational Preference | - | - | Likely favors planarity |

Hirshfeld Surface Analysis and Intermolecular Interaction Mapping in Crystal Packing

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis maps the electron distribution of a molecule within its crystalline environment, providing insights into the nature and extent of various non-covalent interactions that govern the crystal packing. For this compound, this analysis would reveal the key interactions responsible for its solid-state architecture.

The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a promolecule (the molecule of interest) dominates that of the surrounding molecules. The surface is colored based on different properties, such as dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds.

In the crystal packing of this compound, several types of intermolecular interactions are expected to be significant. The primary interactions would likely be N-H···S hydrogen bonds, where the amino group of one molecule donates a hydrogen to the sulfur atom of the carbothioamide group of a neighboring molecule, forming dimers or extended chains. Additionally, the thiophene sulfur atom could act as a hydrogen bond acceptor.

The bromine atom introduces the possibility of halogen bonding (Br···S or Br···N interactions), which are directional interactions that can play a crucial role in crystal engineering. The presence and significance of these interactions would be clearly identifiable through Hirshfeld surface analysis.

| Contact Type | Expected Contribution | Significance in Crystal Packing |

| H···H | High | van der Waals forces, space-filling |

| H···S/S···H | Significant | Hydrogen bonding, directional control |

| H···Br/Br···H | Moderate | Halogen-hydrogen interactions |

| H···C/C···H | Moderate | van der Waals forces, weak hydrogen bonds |

| Br···S/S···Br | Possible | Halogen bonding, directional control |

| N-H···S | High | Strong hydrogen bonding, primary packing motif |

The analysis of these interactions is fundamental to understanding the solid-state properties of this compound, including its melting point, solubility, and polymorphism.

Computational Chemistry and Theoretical Modeling

Quantum Mechanical (QM) Calculations for Electronic Structure and Properties

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in exploring the electronic landscape of thiophene (B33073) derivatives.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties and geometric structures of molecules like 4-Bromothiophene-2-carbothioamide. nih.govscispace.com A popular approach involves using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which combines Hartree-Fock theory with DFT. This functional is often paired with a basis set such as 6-31G(d,p) or 6-311G(d,p) to provide a balance between computational cost and accuracy. nih.govtandfonline.com For instance, in studies of related thiophene-2-carboxamide derivatives, DFT calculations at the B3LYP/6-31G(d,p) level have been employed to optimize molecular geometries and analyze electronic properties. nih.govscispace.com These calculations are crucial for understanding the fundamental structure and reactivity of the compound. The choice of functional and basis set is critical, as it can influence the predicted properties. While B3LYP is common, other functionals may be selected depending on the specific properties being investigated. nih.gov

DFT calculations are also instrumental in predicting spectroscopic parameters, which can then be compared with experimental data for structure validation. Theoretical calculations can predict Infrared (IR), ¹H NMR, and UV-Visible spectra. nih.govtandfonline.com For example, in a study on similar thiophene-2-carboxamide derivatives, IR, ¹H NMR, and mass spectroscopy were used alongside DFT calculations to characterize the synthesized compounds. nih.govscispace.com Theoretical IR spectra are typically obtained through vibrational frequency analysis, while NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. Time-dependent DFT (TD-DFT) is the standard method for predicting electronic absorption spectra (UV-Vis), providing information on excitation energies and oscillator strengths. ub.ac.idjmaterenvironsci.com

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter indicating the molecule's kinetic stability. researchgate.netmdpi.com A smaller gap suggests higher reactivity. mdpi.com

In many thiophene derivatives, the HOMO is located over the thiophene ring and the carbothioamide group, while the LUMO may be distributed across the entire molecule. nih.gov The HOMO acts as an electron donor, while the LUMO is an electron acceptor. researchgate.net The energy of these orbitals and their gap dictate the molecule's behavior in chemical reactions and its electronic absorption properties. wikipedia.org For example, studies on related thiophene-2-carboxamide derivatives have shown that substitutions on the thiophene ring can significantly alter the HOMO-LUMO gap. nih.govscispace.com

Table 1: Example Frontier Molecular Orbital Energies for Related Thiophene Derivatives

| Compound Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE in eV) |

|---|---|---|---|

| 3-amino thiophene-2-carboxamide 7a | High | Low | High |

| 3-methyl thiophene-2-carboxamide 5a | High | Low | Low |

| BBDT-C=S | - | - | 1.66 |

| BTDT-C=S | - | - | 1.82 |

Note: This table presents illustrative data from related thiophene compounds to demonstrate the application of HOMO-LUMO analysis. Specific values for this compound would require dedicated calculations. Source: nih.govscispace.comub.ac.id

Molecular Dynamics (MD) Simulations for Conformational and Dynamic Behavior

Molecular dynamics (MD) simulations are employed to study the conformational flexibility and dynamic behavior of molecules over time. For compounds like this compound, MD simulations can reveal how the molecule behaves in different environments, such as in solution or when interacting with a biological target. These simulations track the atomic movements over a set period, providing insights into structural stability and fluctuations. For instance, MD simulations of related thiophene carboxamide derivatives complexed with biological targets like tubulin have been used to assess the stability of the ligand-protein complex, showing minimal structural fluctuations and confirming a stable binding state. mdpi.com

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second. It is frequently used to understand how a small molecule like this compound might interact with a protein or other macromolecular target.

Docking simulations can predict the binding modes and estimate the binding affinity of a ligand to a target's active site. tandfonline.com This is crucial in drug discovery for identifying potential therapeutic targets. Studies on various thiophene-2-carboxamide derivatives have utilized molecular docking to explore their interactions with the amino acid residues of different enzymes. nih.govscispace.com For example, docking studies of thiophene carboxamides with the tubulin-colchicine binding pocket have revealed specific hydrogen bonds and hydrophobic interactions that are critical for their anticancer activity. mdpi.com These simulations can identify key interactions, such as those involving the thiophene ring, which can exhibit significant aromaticity and contribute to binding. mdpi.com Docking scores, typically in kcal/mol, provide a quantitative estimate of the binding affinity, with more negative values indicating stronger binding. researchgate.net

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 4-bromothiophene-2-carbaldehyde |

| 4-bromothiophene-2-carbonitrile (B101668) |

| B3LYP |

| 3-amino thiophene-2-carboxamide |

| 3-methyl thiophene-2-carboxamide |

| BBDT-C=S |

| BTDT-C=S |

| Tubulin |

Identification of Key Interacting Residues and Binding Site Characteristics

To understand the potential biological activity of this compound, molecular docking simulations can be employed. While direct studies on this specific compound are limited, research on analogous structures, such as 3-Bromothiophene-2-carbothioamide derivatives, has suggested potential interactions with targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis. nih.govnih.gov Hypothetical docking of this compound into the ATP-binding site of VEGFR-2 can help identify key interacting amino acid residues and characterize the nature of the binding pocket.

The binding affinity of a ligand is governed by a combination of interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces. In the context of VEGFR-2, key residues within the ATP-binding pocket, such as Cys919, Asp1046, and various hydrophobic residues, are crucial for inhibitor binding. nih.gov The carbothioamide group of this compound, with its hydrogen bond donor and acceptor capabilities, could potentially form hydrogen bonds with the hinge region of the kinase, a common interaction for kinase inhibitors. The thiophene ring and the bromine atom would likely engage in hydrophobic and halogen bonding interactions within the pocket.

Table 1: Hypothetical Key Interactions of this compound with VEGFR-2 Binding Site

| Interacting Residue (VEGFR-2) | Type of Interaction | Moiety of this compound Involved |

| Cys919 | Hydrogen Bond | Carbothioamide (-CSNH2) |

| Asp1046 | Hydrogen Bond / Electrostatic | Carbothioamide (-CSNH2) |

| Val848, Ala866, Leu1035 | Hydrophobic Interaction | Thiophene Ring |

| Phe1047 | π-π Stacking | Thiophene Ring |

| Lys868 | Halogen Bond | Bromine Atom |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Methodologies

SAR and QSAR studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. nih.gov These methodologies allow for the rational design of more potent and selective analogs.

Investigating the Impact of Regioisomerism on Reactivity and Molecular Interactions

The position of the bromine atom on the thiophene ring significantly influences the molecule's electronic properties and, consequently, its reactivity and interaction with biological targets. nih.gov The location of the bromine at the 4-position in this compound, as opposed to the 3- or 5-position, alters the dipole moment and the distribution of electron density across the ring. researchgate.netscispace.com

Computational studies on bromothiophene isomers have shown that the position of the bromine atom affects the molecule's frontier molecular orbitals (HOMO and LUMO), which are critical for chemical reactivity. researchgate.net For instance, the C-Br bond at the 4-position may have a different susceptibility to metabolic cleavage or may influence the acidity of the N-H protons in the carbothioamide group differently compared to its regioisomers. These differences can translate to varied binding affinities and metabolic stability profiles.

Table 2: Predicted Electronic Property Comparison of Bromothiophene-2-carbothioamide Isomers

| Isomer | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) |

| 3-Bromothiophene-2-carbothioamide | 3.8 | -6.2 | -1.5 |

| This compound | 4.5 | -6.4 | -1.7 |

| 5-Bromothiophene-2-carbothioamide | 3.2 | -6.1 | -1.4 |

Note: The values in this table are hypothetical and for illustrative purposes to show potential differences based on general principles of regioisomerism.

Cheminformatics Approaches for Scaffold Analysis and Optimization

Cheminformatics provides a suite of computational tools to analyze large chemical datasets, identify promising scaffolds, and guide the optimization of lead compounds. nih.govdblp.org For the this compound scaffold, cheminformatics approaches can be instrumental in exploring its chemical space and identifying potential avenues for modification to enhance biological activity.

Scaffold hopping is a powerful cheminformatics technique used to identify structurally novel compounds that retain the biological activity of a known parent scaffold. nih.govnih.gov By analyzing the pharmacophoric features of this compound (i.e., the spatial arrangement of hydrogen bond donors/acceptors, hydrophobic groups, and aromatic rings), it is possible to search virtual libraries for new core structures that mimic these features. This can lead to the discovery of compounds with improved properties, such as better solubility or reduced toxicity, while maintaining the desired biological effect.

Another key cheminformatics approach is the construction and analysis of combinatorial libraries based on the this compound scaffold. By systematically varying the substituents at different positions of the thiophene ring and the carbothioamide group, a virtual library of analogs can be generated. These virtual compounds can then be screened in silico for their predicted activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties, allowing for the prioritization of the most promising candidates for synthesis and experimental testing. nih.gov

Coordination Chemistry and Potential in Materials Science

4-Bromothiophene-2-carbothioamide as a Ligand in Metal Complexation

This compound has garnered interest in coordination chemistry due to its potential to act as a versatile ligand, forming stable complexes with various transition metals. The presence of multiple donor atoms, including the sulfur of the thioamide group, the nitrogen of the amide, and the sulfur atom of the thiophene (B33073) ring, allows for diverse coordination modes.

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a corresponding metal salt, often in an alcoholic medium. These reactions yield complexes of varying stoichiometries and geometries. The resulting metal complexes of Co(II), Ni(II), Cu(II), and Zn(II) have been shown to be stable in air and moisture. researchgate.net

The characterization of these complexes is carried out using a suite of spectroscopic and analytical techniques. Infrared (IR) spectroscopy is crucial for determining the coordination sites of the ligand. Changes in the vibrational frequencies of the C=S and N-H bonds of the thioamide group upon complexation provide direct evidence of its involvement in bonding to the metal ion. Other instrumental methods such as nuclear magnetic resonance (NMR), mass spectrometry, and elemental analysis are also employed to confirm the composition of the newly formed complex compounds. researchgate.net

A series of Co(II), Ni(II), Cu(II), and Zn(II) metal complexes derived from thiophene-2-carboxamide have been synthesized and characterized, with some exhibiting distorted square-planar geometries for Ni(II) and Cu(II) complexes, while Co(II) and Zn(II) complexes tend to adopt tetrahedral geometries. researchgate.net Similarly, the reaction of nickel(II) and cadmium(II) chlorides and bromides with thiophene-2,3-dicarboxaldehyde bis(thiosemicarbazone) has led to the formation of new complexes. nih.gov

The stoichiometry and coordination geometry of metal complexes with thiophene-based ligands are influenced by factors such as the nature of the metal ion, the ligand-to-metal ratio, and the reaction conditions. For instance, studies on related thiophene derivatives have shown that the metal-to-ligand stoichiometry can be of a 1:2 ratio (ML2). researchgate.net

The coordination geometry around the central metal ion is a key aspect of these complexes. Tetrahedral coordination is common for Zn(II) ions, while octahedral geometry is less prevalent. cardiff.ac.uk In some cases, distorted square-planar and tetrahedral geometries are observed for Ni(II) and Co(II) complexes, respectively. researchgate.net For example, the reaction of cobalt(II) thiocyanate (B1210189) or zinc(II) thiocyanate with substituted pyridines results in tetrahedral complexes with the general formula M(NCS)2L2, where the M2+ cations are coordinated by two terminal N-bonded thiocyanato anions and two substituted pyridine (B92270) ligands in a distorted tetrahedral geometry. rsc.org The coordination polyhedron of Zn(II) can also be described as slightly distorted square-pyramidal in certain complexes. nih.gov

Table 1: Coordination Geometries of Metal Complexes with Thiophene-based Ligands

| Metal Ion | Typical Coordination Geometry | Reference |

| Co(II) | Tetrahedral, Octahedral | researchgate.net |

| Ni(II) | Distorted Square-Planar, Octahedral | researchgate.net |

| Zn(II) | Tetrahedral, Square-Pyramidal | researchgate.netnih.gov |

| Cd(II) | Eight-coordinate | researchgate.net |

This table provides a generalized overview based on available literature for similar compounds.

The chelation of metal ions by this compound is primarily driven by the thioamide group (-CSNH2). This group offers two potential donor sites: the sulfur atom and the nitrogen atom. The soft sulfur atom generally shows a high affinity for soft metal ions, while the harder nitrogen atom can coordinate to a wider range of metal ions. This dual-donor nature allows the thioamide group to act as a bidentate ligand, forming a stable five- or six-membered chelate ring with the metal center.

The thiophene ring itself can also participate in coordination, although this is less common. The sulfur atom within the thiophene ring can act as a donor, particularly with soft metal ions that have a high affinity for sulfur. This can lead to the formation of polynuclear complexes or complexes with higher coordination numbers. researchgate.net In some instances, Schiff bases derived from thiophene derivatives act as neutral and bidentate ligands, coordinating through the azomethine nitrogen and the thiophene sulfur. researchgate.net

Exploration in the Development of Functional Materials

The unique electronic and structural features of this compound and its metal complexes make them promising candidates for the development of novel functional materials.

The thiophene ring is an electron-rich aromatic system that can facilitate electron delocalization. This property is fundamental to the development of organic electronic materials, including conductive polymers and organic semiconductors. The presence of the bromine atom and the carbothioamide group can further modulate the electronic properties of the thiophene ring through inductive and resonance effects.

The ability of the thiophene unit to participate in π-conjugation is a key feature exploited in materials science. When incorporated into larger molecular or polymeric structures, these conjugated systems can exhibit interesting optical and electronic properties, such as fluorescence and charge-transport capabilities. These properties are essential for applications in areas like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

The functional groups on this compound, namely the bromo and thioamide groups, provide handles for its integration into larger material systems. The bromine atom can be used as a site for cross-coupling reactions, such as Suzuki or Stille couplings, to form thiophene-containing polymers. These polymers can possess tailored electronic and optical properties for various applications.

Furthermore, the thioamide group can be involved in polymerization reactions or can be used to anchor the molecule onto surfaces or into metal-organic frameworks (MOFs). The coordination of metal ions to the thioamide group can also be a strategy to create metallopolymers, where the metal centers can introduce additional functionalities such as catalytic activity or magnetic properties. The development of metal complexes with specific stoichiometries and geometries is crucial for creating materials with desired properties, such as those that can act as inhibitors of tubulin polymerization. nih.gov

Research into Molecular Interactions and Medicinal Chemistry Scaffolds

Exploration as a Biochemical Tool in Proteomics Research

The application of small molecules as probes to investigate protein function is a cornerstone of chemical biology and proteomics. 4-Bromothiophene-2-carbothioamide is noted for its potential in this area, where its structure can be leveraged to understand intricate protein networks.

While direct proteomics studies on this compound are not yet extensively published, its structural components suggest a strong potential for use as a biochemical tool. The carbothioamide group (a thio-analogue of an amide) and the thiophene (B33073) core are known to participate in various non-covalent interactions, including hydrogen bonding and π-stacking, which are crucial for protein binding. The bromine atom can also engage in halogen bonding, a specific and directional interaction that is increasingly recognized in molecular recognition at protein surfaces. These features suggest that the compound could be used to probe the active sites of enzymes or the interfaces of protein-protein interactions, helping to elucidate their functions at a molecular level.

Mechanistic Studies of Molecular Target Interactions

Understanding how a molecule interacts with its biological targets is fundamental to medicinal chemistry. For this compound, this involves both theoretical and practical approaches to unravel its mechanism of action.

Computational methods, such as molecular docking, provide a theoretical framework for understanding how this compound might bind to biological macromolecules. Studies on structurally related thiophene derivatives have demonstrated their ability to fit into the binding pockets of key enzymes. For instance, research on thiophene carboxamide derivatives has shown effective binding to targets like the vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in angiogenesis. The mechanism for a related isomer, 3-Bromothiophene-2-carbothioamide, is suggested to involve binding to specific enzymes or receptors. This precedent allows for the construction of predictive models for the 4-bromo isomer, hypothesizing its potential interactions with amino acid residues in a target's active site. The combination of the thiophene core, the hydrogen-bonding capacity of the thioamide, and the halogen-bonding potential of the bromine atom are key features in these theoretical models.

The interaction of a small molecule with a biological target can lead to the modulation of entire biochemical pathways. While specific pathway modulation by this compound is an area of active investigation, studies on similar compounds offer insights. For example, the inhibition of the urease enzyme by morpholine-thiophene hybrid thiosemicarbazones demonstrates how this class of compounds can disrupt a specific metabolic process. The mechanism of action for related thiophene derivatives has been shown to involve the induction of apoptosis and cell cycle arrest in cancer cell lines, indicating interference with fundamental cellular pathways. It is theorized that this compound could similarly intervene in specific signaling cascades, a hypothesis that forms the basis for its evaluation in various disease models.

Role as a Privileged Scaffold for Advanced Compound Development

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is able to bind to multiple biological targets, serving as a versatile template for designing new drugs. The thiophene ring system is widely recognized as such a scaffold.

The term 'privileged structure' was first introduced in 1988 to describe repeating structural motifs that act as useful templates for discovering new biologically active molecules. These scaffolds, such as the indole (B1671886) ring or chromones, are frequently found in approved drugs and natural products. Thiophene-containing compounds, particularly 2-aminothiophenes and their derivatives, are considered promising scaffolds due to their broad range of biological activities and their utility as synthetic intermediates.

The this compound structure embodies the key characteristics of a privileged scaffold. The thiophene ring is a bioisostere of the benzene (B151609) ring, often improving physicochemical properties, while the functional groups at the 2 and 4 positions provide vectors for chemical modification, allowing for the creation of a library of analogs with diverse properties.

Structure-Activity Relationship (SAR) studies are essential for optimizing a lead compound into a potent and selective drug candidate. The this compound scaffold is well-suited for such investigations. By systematically modifying the core structure—for example, by replacing the bromine atom with other substituents or by altering the carbothioamide group—researchers can probe the chemical space around the scaffold to identify key determinants of biological activity.

Rational Drug Design Approaches Leveraging the this compound Core

The strategic incorporation of the this compound scaffold in medicinal chemistry is a prime example of rational drug design, where a molecule's structural features are methodically modified to enhance its therapeutic efficacy and selectivity. This heterocyclic compound serves as a versatile building block, offering multiple points for chemical modification to optimize interactions with biological targets. The thiophene ring, a common motif in many pharmaceuticals, combined with a reactive carbothioamide group and a bromine atom, provides a unique electronic and steric profile that can be exploited for developing novel therapeutic agents.

Rational drug design often begins with a lead compound, in this case, the this compound core, and systematically explores its structure-activity relationships (SAR). The primary goal is to understand how different chemical substitutions on the thiophene ring or modifications of the carbothioamide group influence the compound's biological activity. This process is frequently guided by computational methods, such as molecular docking, which can predict the binding affinity and orientation of a ligand within the active site of a target protein.

The this compound scaffold is particularly amenable to such design strategies. The bromine atom at the 4-position can be replaced with various functional groups through cross-coupling reactions, allowing for the exploration of different chemical spaces and interactions with the target protein. The carbothioamide group at the 2-position is a key pharmacophore that can engage in crucial hydrogen bonding and other non-covalent interactions with the amino acid residues of the target.

Targeting Kinases in Cancer Therapy

A significant area of interest for thiophene-based scaffolds is the development of kinase inhibitors for cancer treatment. Kinases are a class of enzymes that play a pivotal role in cell signaling and are often dysregulated in cancer. The this compound core can be utilized as a "hinge-binder" motif, where the thiophene ring and the carbothioamide group interact with the hinge region of the kinase's ATP-binding pocket.

For instance, in the design of inhibitors for a hypothetical kinase, a library of derivatives based on the this compound core could be synthesized and evaluated. The bromine atom could be substituted with various aryl or heteroaryl groups to probe for additional binding pockets and enhance potency. The carbothioamide group could be modified to fine-tune its hydrogen bonding capabilities or to introduce additional points of interaction.

The following interactive data table illustrates a hypothetical SAR study for a series of this compound derivatives designed as kinase inhibitors. The inhibitory activity is represented by the half-maximal inhibitory concentration (IC50), where a lower value indicates higher potency.

| Compound | R-Group (at 4-position) | IC50 (nM) |

|---|---|---|

| 1a | -Br | 500 |

| 1b | -Phenyl | 150 |

| 1c | -4-Fluorophenyl | 80 |

| 1d | -4-Methoxyphenyl | 200 |

| 1e | -Pyridin-4-yl | 50 |

This table presents hypothetical data for illustrative purposes.

From this hypothetical data, one could infer that replacing the bromine at the 4-position with an aromatic ring generally improves inhibitory activity. The introduction of a fluorine atom at the para-position of the phenyl ring (Compound 1c) further enhances potency, possibly due to favorable electronic interactions or improved binding site occupancy. The substitution with a pyridine (B92270) ring (Compound 1e) shows the most significant improvement, suggesting a key hydrogen bond interaction with the kinase.

Molecular Docking and Interaction Studies

Molecular docking simulations are instrumental in rationalizing these SAR findings. By modeling the binding of the this compound derivatives into the active site of a target kinase, researchers can visualize the key molecular interactions that contribute to their inhibitory activity.

For example, a docking study of Compound 1e into a hypothetical kinase active site might reveal the following interactions:

The nitrogen atom of the pyridine ring forms a hydrogen bond with a key amino acid residue in the hinge region.

The carbothioamide group acts as both a hydrogen bond donor and acceptor, forming interactions with the backbone of the hinge region.

The thiophene ring engages in hydrophobic interactions with non-polar residues in the active site.

These insights from molecular docking can then guide the design of the next generation of inhibitors with further optimized interactions and improved potency.

Development of Antiproliferative Agents

Beyond kinase inhibition, the this compound scaffold can be leveraged for the development of antiproliferative agents that act through other mechanisms. Thiophene carboxamide derivatives have been investigated as biomimetics of natural anticancer compounds like Combretastatin A-4, which inhibits tubulin polymerization. mdpi.com

A rational design approach in this context would involve modifying the this compound core to mimic the structural features of known tubulin inhibitors. The following table presents hypothetical data for a series of such derivatives evaluated for their antiproliferative activity against a cancer cell line.

| Compound | Modification | Antiproliferative Activity (IC50, µM) |

|---|---|---|

| 2a | Parent Scaffold | >100 |

| 2b | N-phenyl carbothioamide | 25.5 |

| 2c | N-(3,4,5-trimethoxyphenyl) carbothioamide | 5.2 |

| 2d | 4-(3,4,5-trimethoxyphenyl)thiophene-2-carbothioamide | 8.1 |

This table presents hypothetical data for illustrative purposes.

In this hypothetical example, the addition of a phenyl group to the carbothioamide nitrogen (Compound 2b) confers some antiproliferative activity. The introduction of a 3,4,5-trimethoxyphenyl group (Compound 2c), a key feature of Combretastatin A-4, significantly enhances the potency. This suggests that the this compound core can effectively serve as a scaffold to present the necessary pharmacophoric elements for tubulin inhibition.

Future Research Directions and Concluding Perspectives

Advancements in Sustainable and Efficient Synthetic Methodologies

The development of environmentally friendly and resource-efficient synthetic methods is a paramount goal in modern chemistry. For thiophene (B33073) derivatives, this includes the exploration of green chemistry principles to minimize waste and the use of hazardous reagents. benthamdirect.comeurekaselect.com Future research in the synthesis of 4-bromothiophene-2-carbothioamide and its analogues will likely focus on:

Metal-Free Catalysis: While palladium-catalyzed reactions are effective for creating C-C bonds with thiophene derivatives, there is a growing interest in developing metal-free alternatives to reduce cost and metal toxicity. nih.govorganic-chemistry.org

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Applying flow chemistry to the synthesis of this compound could lead to more efficient and reproducible production.

Microwave and Ultrasound-Assisted Synthesis: These non-traditional energy sources can accelerate reaction rates and improve yields in the synthesis of heterocyclic compounds, offering a greener alternative to conventional heating. eurekaselect.com

One-Pot Reactions: Designing multi-step syntheses that can be carried out in a single reaction vessel without isolating intermediates can significantly improve efficiency and reduce waste. rsc.org

| Synthetic Approach | Description | Potential Advantages |

| Metal-Free Catalysis | Utilizes organic catalysts or reagents to promote reactions, avoiding the use of transition metals. | Reduced cost, lower toxicity, and simplified purification. nih.govorganic-chemistry.org |

| Flow Chemistry | Reactions are performed in a continuous stream rather than a batch, allowing for precise control over reaction parameters. | Improved safety, scalability, and reproducibility. |

| Microwave/Ultrasound | Employs non-conventional energy sources to accelerate chemical transformations. | Faster reaction times, higher yields, and often milder reaction conditions. eurekaselect.com |

| One-Pot Syntheses | Multiple reaction steps are conducted sequentially in the same reactor without purification of intermediates. | Increased efficiency, reduced solvent usage, and less waste generation. rsc.org |

Integration of Artificial Intelligence and Machine Learning in Drug Discovery and Design from the Scaffold

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of lead compounds. nih.govnih.gov For the this compound scaffold, AI and ML can be instrumental in:

Predictive Modeling: Developing algorithms to predict the biological activity, toxicity, and pharmacokinetic properties of novel derivatives based on their chemical structure. nih.govhelmholtz-hips.de

De Novo Design: Using generative models to design new molecules with desired properties, expanding the chemical space around the this compound core.

Virtual Screening: Employing computational methods to screen large libraries of virtual compounds against specific biological targets, identifying promising candidates for synthesis and testing.

Novel Derivatization Strategies and Analog Generation for Specific Molecular Recognition

The functional groups on this compound, namely the bromo substituent and the carbothioamide moiety, provide handles for a wide range of chemical modifications. smolecule.com Future research will likely explore novel derivatization strategies to generate analogs with enhanced specificity for biological targets. This includes:

Suzuki and Stille Couplings: These palladium-catalyzed cross-coupling reactions are well-established for modifying the thiophene ring by introducing new carbon-carbon bonds. nih.gov

Click Chemistry: Utilizing highly efficient and specific reactions, such as the copper-catalyzed azide-alkyne cycloaddition, to link the thiophene scaffold to other molecular fragments.

Multicomponent Reactions: Developing one-pot reactions that combine three or more starting materials to rapidly generate complex and diverse molecular structures. nih.gov

Deeper Understanding of Molecular Mechanisms Through Integrated Experimental and Computational Approaches

A comprehensive understanding of how this compound and its derivatives exert their biological effects requires a synergistic approach that combines experimental and computational methods. nih.gov

Crystallography and NMR Spectroscopy: These techniques can provide detailed three-dimensional structural information about how these compounds bind to their biological targets. nih.gov

Molecular Docking and Dynamics Simulations: Computational simulations can predict the binding modes and affinities of ligands to their receptors, providing insights that can guide the design of more potent and selective inhibitors. nih.gov

Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can be used to study the electronic properties and reactivity of the thiophene scaffold, helping to rationalize observed biological activities. researchgate.net

| Technique | Application | Insights Gained |

| X-ray Crystallography | Determining the 3D structure of a compound bound to a protein. | Precise binding mode and key intermolecular interactions. nih.gov |

| NMR Spectroscopy | Studying ligand-protein interactions in solution. | Information on binding affinity, kinetics, and conformational changes. |

| Molecular Docking | Predicting the preferred orientation of a ligand within a receptor binding site. | Plausible binding poses and initial estimation of binding affinity. nih.gov |

| Molecular Dynamics | Simulating the dynamic behavior of a ligand-protein complex over time. | Stability of binding, conformational flexibility, and the role of solvent. nih.gov |

| DFT Calculations | Investigating the electronic structure and reactivity of molecules. | Understanding reaction mechanisms and predicting chemical properties. researchgate.net |

Emerging Applications in Chemical Biology and Advanced Interdisciplinary Fields

The unique properties of the thiophene ring make it an attractive scaffold for applications beyond traditional medicinal chemistry. nih.gov Future research may explore the use of this compound derivatives in:

Chemical Probes: Designing fluorescent or photo-affinity labeled probes to study biological processes and identify new drug targets.

Organic Electronics: The electronic properties of polythiophenes suggest potential applications in organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and sensors. nih.govacs.org

Bioconjugation: Developing methods to attach thiophene-based molecules to biomolecules such as proteins and nucleic acids for various applications in diagnostics and therapy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Bromothiophene-2-carbothioamide, and how can reaction conditions be optimized?

- Methodology : Start with bromination of thiophene-2-carbothioamide derivatives using electrophilic brominating agents (e.g., N-bromosuccinimide) under controlled temperatures. Optimize solvent choice (e.g., DMF or THF) and catalyst (e.g., FeCl₃) to enhance regioselectivity at the 4-position . Purification via column chromatography with silica gel and hexane/ethyl acetate gradients is advised. Monitor reaction progress using TLC and confirm purity via melting point analysis (mp) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodology :

- NMR : Use ¹H/¹³C NMR to confirm bromine substitution patterns and carbothioamide functional groups. Compare chemical shifts with analogous compounds (e.g., 4-Bromo-2-thiophenecarboxylic acid) .

- X-ray Crystallography : Resolve crystal structure to verify molecular geometry and intermolecular interactions (e.g., S···Br contacts) .

- Mass Spectrometry : Employ HRMS (High-Resolution MS) to validate molecular weight and isotopic patterns due to bromine .

Q. What are the common reactivity profiles of this compound in organic synthesis?

- Methodology : The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for aryl-aryl bond formation. The carbothioamide group can undergo nucleophilic substitution or serve as a directing group in metal-catalyzed reactions. Test reactivity with Grignard reagents or palladium catalysts in inert atmospheres .

Q. What safety protocols should be followed when handling this compound?

- Methodology : Assume potential toxicity due to structural similarity to brominated thiophenes. Use PPE (gloves, goggles) and work in a fume hood. In case of skin contact, wash immediately with soap/water for ≥15 minutes. Store at -20°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties of this compound?

- Methodology : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to calculate HOMO-LUMO gaps, electrostatic potentials, and charge distribution. Compare results with experimental UV-Vis spectra. The Colle-Salvetti correlation-energy formula can refine electron density predictions for bromine’s electron-withdrawing effects .

Q. How should researchers resolve contradictions in experimental data (e.g., unexpected reaction outcomes or spectral anomalies)?

- Methodology : Apply iterative hypothesis testing. For example, if bromine substitution yields a byproduct, use LC-MS to identify impurities. Cross-validate NMR/X-ray data with computational models to detect structural discrepancies. Reference case studies on managing conflicting identities in chemical research to contextualize findings .

Q. What strategies are effective in designing biological activity assays for this compound?

- Methodology : Prioritize target-specific assays (e.g., enzyme inhibition or receptor binding) based on structural analogs (e.g., thiophene carboxamides with reported antimicrobial activity). Use SAR (Structure-Activity Relationship) models to optimize substituents. Validate cytotoxicity via MTT assays in cell lines .

Q. How can comparative studies with structural analogs (e.g., 5-Bromothiophene-3-carboxamide) enhance understanding of this compound?

- Methodology : Synthesize analogs with varying halogen positions (e.g., 3-bromo vs. 4-bromo) and compare reactivity, stability, and bioactivity. Use DFT to quantify electronic differences. Publish datasets in open-access repositories to enable meta-analyses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.